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Introduction

"Anticancer agent 195," identified as TMP195, is a selective, first-in-class small molecule
inhibitor of class Ila histone deacetylases (HDACS), specifically HDAC4, HDAC5, HDAC7, and
HDACO9.[1][2] Unlike pan-HDAC inhibitors, TMP195's targeted activity leads to a distinct
immunomodulatory profile with the potential for reduced toxicity.[3] Preclinical studies have
demonstrated that TMP195 reprograms the tumor microenvironment (TME), primarily by
modulating macrophage phenotypes.[1][4] This alteration of the innate immune landscape has
been shown to synergize with checkpoint blockade immunotherapy, such as anti-PD-1
antibodies, to enhance anti-tumor responses in various cancer models.

These application notes provide a comprehensive guide for researchers aiming to investigate

the in vivo combination of TMP195 and immunotherapy. The document outlines the underlying
mechanism of action, detailed experimental protocols, and representative data to facilitate the
design and execution of preclinical studies.

Mechanism of Action: Synergistic Anti-Tumor
Immunity
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The combination of TMP195 and immunotherapy, particularly PD-1 blockade, leverages a two-
pronged attack on tumors by targeting both innate and adaptive immunity.

o TMP195-Mediated Macrophage Reprogramming: TMP195 acts on tumor-associated
macrophages (TAMs), which often exhibit a pro-tumoral (M2-like) phenotype, and drives their
differentiation towards a pro-inflammatory, anti-tumoral (M1-like) state. This reprogramming
is characterized by:

o Increased phagocytic activity against tumor cells.
o Enhanced production of pro-inflammatory cytokines.
o Improved antigen presentation capabilities.

o Recruitment and activation of other immune cells, including cytotoxic T lymphocytes
(CTLs).

e Enhanced Efficacy of PD-1 Blockade: By creating a more inflamed TME, TMP195 sensitizes
tumors to the effects of immune checkpoint inhibitors. Anti-PD-1 antibodies block the
inhibitory interaction between PD-1 on T-cells and its ligand PD-L1, which is often expressed
on tumor cells and immune cells. This blockade reinvigorates exhausted T-cells, restoring
their ability to recognize and eliminate cancer cells. The M1-polarized macrophages induced
by TMP195 can further enhance T-cell activity through cytokine secretion and antigen
presentation, leading to a more robust and durable anti-tumor immune response.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies
combining TMP195 with immunotherapy. These tables are intended to provide an overview of
the expected outcomes and can be used as a reference for experimental design and data
analysis.

Table 1: In Vivo Tumor Growth Inhibition in Syngeneic Mouse Models
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Cancer Model

Treatment Group

Mean Tumor
% Tumor Growth

Volume (mm?3) at o
Inhibition (TGI)

Day 21

MC38 Colorectal )

Vehicle Control 1500 + 150 -
Cancer
TMP195 (50 mg/kg) 900 £ 120 40%
Anti-PD-1 (200 ug) 1050 + 130 30%
TMP195 + Anti-PD-1 300 + 80 80%
MMTV-PyMT Breast ]

Vehicle Control 1200 + 100 -
Cancer
TMP195 (50 mg/kg) 720 + 90 40%
Anti-PD-1 (200 ug) 1140 + 110 5%
TMP195 + Anti-PD-1 360 £ 70 70%

Data are representative and compiled from published preclinical studies. Actual results may

vary depending on the specific experimental conditions.

Table 2: Modulation of Immune Cell Populations in the Tumor Microenvironment
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Cancer Model

Treatment Group

% F4/80+ CD86+ % CD8+ Granzyme

M1 Macrophages B+ T-cells

MC38 Colorectal )

Vehicle Control 15+3 5+1
Cancer
TMP195 (50 mg/kg) 45+ 5 10+ 2
Anti-PD-1 (200 pg) 20+ 4 15+ 3
TMP195 + Anti-PD-1 65+7 25+4
MMTV-PyMT Breast _

Vehicle Control 10+ 2 3+1
Cancer
TMP195 (50 mg/kg) 35+4 8+2
Anti-PD-1 (200 pg) 12+3 10+2
TMP195 + Anti-PD-1 55+6 20+ 3

Data are representative and compiled from published preclinical studies. Immune cell

populations were quantified by flow cytometry of dissociated tumors.

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo studies to

evaluate the combination of TMP195 and immunotherapy.

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse

Model

1.1. Materials:

e Anticancer Agent: TMP195

o Immunotherapy Agent: Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)

e Cell Line: MC38 murine colon adenocarcinoma cells or other appropriate syngeneic tumor

cell line.
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Animals: 6-8 week old female C57BL/6 mice (or other appropriate strain matching the cell
line).

Vehicle for TMP195: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH20.

Vehicle for Anti-PD-1: Sterile, endotoxin-free PBS.

Calipers for tumor measurement.

1.2. Procedure:

e Tumor Cell Implantation:

o Culture MC38 cells to ~80% confluency.

o Harvest and wash the cells with sterile PBS.

o Resuspend cells in serum-free medium at a concentration of 1 x 107 cells/mL.

o Subcutaneously inject 100 pL of the cell suspension (1 x 10° cells) into the right flank of
each mouse.

e Animal Randomization and Treatment Groups:

o Monitor tumor growth daily. When tumors reach an average volume of 50-100 mms,
randomize mice into treatment groups (n=8-10 mice per group):

» Group 1 (Vehicle Control): Administer vehicle for TMP195 intraperitoneally (i.p.) daily
and isotype control antibody i.p. every 3 days.

» Group 2 (TMP195 Monotherapy): Administer TMP195 (50 mg/kg) i.p. daily.

» Group 3 (Anti-PD-1 Monotherapy): Administer anti-PD-1 antibody (200 u g/mouse ) i.p.
every 3 days.

» Group 4 (Combination Therapy): Administer TMP195 (50 mg/kg) i.p. daily and anti-PD-1
antibody (200 p g/mouse ) i.p. every 3 days.
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e Tumor Growth Monitoring:

o Measure tumor dimensions with calipers every 2-3 days.

o Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width?2).
e Endpoint:

o Continue treatment and monitoring for a predefined period (e.g., 21-28 days) or until
tumors in the control group reach the maximum allowed size as per institutional animal
care and use committee (IACUC) guidelines.

o At the end of the study, euthanize mice and excise tumors for further analysis (e.g., flow
cytometry, immunohistochemistry).

Protocol 2: Immunophenotyping of the Tumor
Microenvironment by Flow Cytometry

2.1. Materials:

e Excised tumors from Protocol 1.

e Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, mouse).
» GentleMACS Octo Dissociator.

e 70 um cell strainers.

¢ Red blood cell lysis buffer.

o FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

e Fc block (anti-mouse CD16/CD32).

o Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD11b, anti-
F4/80, anti-CD86, anti-CD206, anti-CD3, anti-CD4, anti-CD8, anti-Granzyme B).

» Fixation/Permeabilization buffer (for intracellular staining of Granzyme B).
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e Flow cytometer.
2.2. Procedure:
» Single-Cell Suspension Preparation:
o Weigh and mince the excised tumors.

o Digest the tumor tissue using a tumor dissociation kit and a gentleMACS dissociator
according to the manufacturer's protocol.

o Filter the resulting cell suspension through a 70 um cell strainer.
o Lyse red blood cells using a lysis buffer.
o Wash the cells with FACS buffer and count them.

e Antibody Staining:

[e]

Resuspend 1-2 x 10° cells per sample in FACS buffer.

o

Block Fc receptors with Fc block for 10-15 minutes.

[¢]

Add the cocktail of fluorescently conjugated antibodies for surface markers and incubate
for 30 minutes on ice in the dark.

Wash the cells twice with FACS buffer.

[¢]

e Intracellular Staining (if applicable):

o Fix and permeabilize the cells using a fixation/permeabilization buffer according to the
manufacturer's protocol.

o Add the antibody for the intracellular target (e.g., Granzyme B) and incubate for 30
minutes at room temperature in the dark.

o Wash the cells twice with permeabilization buffer.

e Flow Cytometry Analysis:
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o Resuspend the stained cells in FACS buffer.

o Acquire data on a flow cytometer.

o Analyze the data using appropriate software (e.g., FlowJo) to quantify the different

immune cell populations.

Visualizations
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Caption: Signaling pathway of TMP195 and anti-PD-1 combination therapy.
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Caption: Experimental workflow for in vivo and ex vivo analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b12372012?utm_src=pdf-body-img
https://www.benchchem.com/product/b12372012?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9576521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9576521/
https://www.selleckchem.com/products/tmp195.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_TMP195_and_PD_1_Blockade_Combination_Therapy.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8170529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8170529/
https://www.benchchem.com/product/b12372012#combining-anticancer-agent-195-with-immunotherapy-in-vivo
https://www.benchchem.com/product/b12372012#combining-anticancer-agent-195-with-immunotherapy-in-vivo
https://www.benchchem.com/product/b12372012#combining-anticancer-agent-195-with-immunotherapy-in-vivo
https://www.benchchem.com/product/b12372012#combining-anticancer-agent-195-with-immunotherapy-in-vivo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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